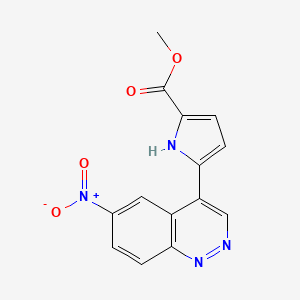
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate, also known as NCI-006, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrrole carboxylates and has been shown to exhibit interesting biological activities that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- A novel synthesis method for methyl 5-aminopyrrole-3-carboxylates was developed, which involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" process. This synthesis route is significant for producing pyrrole-containing products with applications in various chemical reactions and transformations (Galenko et al., 2019).
Structural Analysis
- Structural analysis of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, has provided insights into the hydrogen-bonded chains and rings, contributing to a better understanding of the molecular structure and potential applications of similar compounds (Portilla et al., 2007).
Antimicrobial Applications
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives show significant antibacterial and antifungal activity, highlighting their potential in antimicrobial applications (Hublikar et al., 2019).
Catalysis and Chemical Transformations
- A microwave-assisted method for synthesizing polysubstituted 4H-pyran derivatives from compounds, including methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate, was developed. This efficient procedure has potential applications in catalysis and the synthesis of compounds with anticancer activity (Hadiyal et al., 2020).
Molecular Interaction Studies
- Studies on molecules such as methyl 4-aminopyrrole-2-carboxylates, synthesized from related compounds, have contributed to understanding molecular interactions. This knowledge is crucial in the development of new pharmaceuticals and chemical agents (Galenko et al., 2015).
Anti-inflammatory and Analgesic Potential
- Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related, has shown these compounds to be potent anti-inflammatory and analgesic agents, indicating similar potential for methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate derivatives (Muchowski et al., 1985).
Propiedades
IUPAC Name |
methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-22-14(19)13-5-4-11(16-13)10-7-15-17-12-3-2-8(18(20)21)6-9(10)12/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNNYPEYCUHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



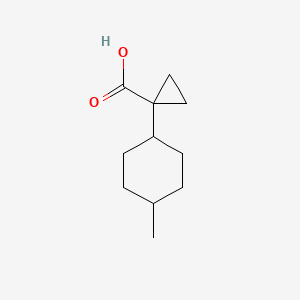
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
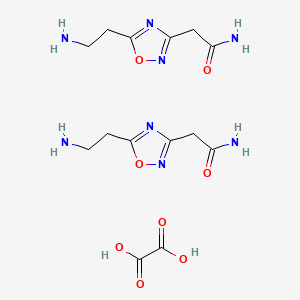
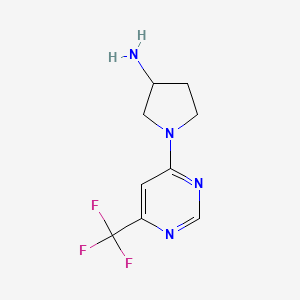
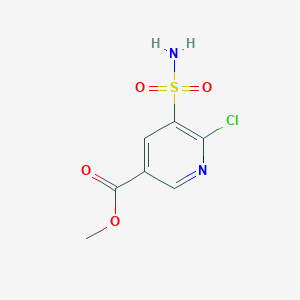
![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
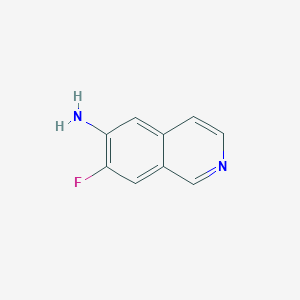
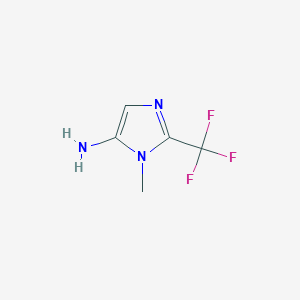
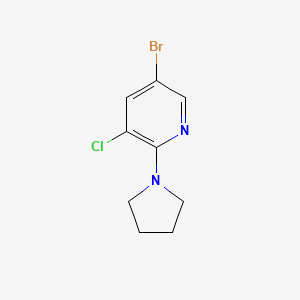
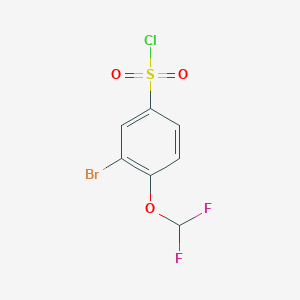
![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)